1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine
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Overview
Description
1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is a piperazine derivative that has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and its activation has been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to have a high affinity for the 5-HT1A receptor, which could make it a useful tool for studying the function of this receptor.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine in laboratory experiments is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation is that it has low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine. One direction is to further investigate its potential as a treatment for anxiety and depression. Another direction is to explore its use as a radioligand in PET imaging of the brain. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine has been achieved using various methods, including the reaction of 4-bromobenzyl alcohol with piperazine in the presence of sulfuric acid and the reaction of 4-bromobenzyl chloride with piperazine in the presence of potassium carbonate. The yield and purity of the product depend on the reaction conditions, such as the reaction time, temperature, and solvent used.
Scientific Research Applications
1-(4-bromobenzyl)-4-(methylsulfonyl)piperazine has been studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to have activity as a serotonin 5-HT1A receptor agonist, which could make it a potential candidate for the treatment of anxiety and depression. Additionally, it has been investigated for its potential use as a radioligand in positron emission tomography (PET) imaging of the brain.
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-methylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-18(16,17)15-8-6-14(7-9-15)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYUUZSYJYJIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354937 |
Source
|
Record name | 1-(4-Bromo-benzyl)-4-methanesulfonyl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
423743-43-5 |
Source
|
Record name | 1-(4-Bromo-benzyl)-4-methanesulfonyl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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